[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine
Description
Properties
Molecular Formula |
C12H10ClN3O2S |
|---|---|
Molecular Weight |
295.75 g/mol |
IUPAC Name |
[5-chloro-2-(2-nitrophenyl)sulfanylphenyl]hydrazine |
InChI |
InChI=1S/C12H10ClN3O2S/c13-8-5-6-11(9(7-8)15-14)19-12-4-2-1-3-10(12)16(17)18/h1-7,15H,14H2 |
InChI Key |
LFUWJQLLEZNJJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=C(C=C(C=C2)Cl)NN |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution for Thioether Formation
The foundational step in synthesizing [5-chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine involves the introduction of the thioether moiety via nucleophilic aromatic substitution (SNAr). The reaction leverages the electron-withdrawing nitro group on the 2-nitrophenyl ring to activate the aromatic system for attack by a thiophenol nucleophile.
Key Reaction Components :
- Substrate : 5-Chloro-2-nitroaniline (II) serves as the starting material, prepared via chlorine-amine exchange from 2,4-dichloronitrobenzene using ammonia.
- Nucleophile : Thiophenol derivatives (III) react with the activated chloro-substituted aromatic ring.
- Base : Ammonia acts as a base to deprotonate thiophenol, generating the thiophenolate ion (PhS⁻), which facilitates the SNAr mechanism.
Mechanistic Overview :
- Deprotonation : Thiophenol reacts with ammonia to form the thiophenolate ion.
- Activation : The nitro group on 5-chloro-2-nitroaniline withdraws electron density, rendering the adjacent carbon electrophilic.
- Substitution : The thiophenolate ion attacks the electrophilic carbon, displacing the chloride ion and forming the thioether linkage.
- Workup : The product precipitates upon aqueous quenching, often requiring no further purification.
Optimization of Reaction Parameters
Solvent Selection and Temperature Effects
The choice of solvent significantly impacts reaction efficiency and yield. Polar aprotic solvents such as dimethylformamide (DMF) and alcohols (e.g., methanol, isopropanol) are preferred due to their ability to stabilize ionic intermediates and enhance reaction rates.
Table 1: Solvent-Dependent Yields
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 90 | 97.7 | >94 |
| DMF | 110 | >99 | >90 |
| Water | 90 | 98 | >92 |
| Chlorobenzene | 80 | 92.2 | >90 |
Pressure and Catalytic Considerations
The reaction is typically conducted under autogenous pressure (3–12 bar) in sealed vessels to prevent volatilization of ammonia and maintain reaction homogeneity. Notably, phase-transfer catalysts are unnecessary due to the miscibility of ammonia with polar solvents.
Critical Parameters :
- Temperature Range : 40–100°C (optimal: 80–90°C).
- Pressure Range : 3–12 bar (lower pressures preferred post-reaction).
Industrial-Scale Synthesis
Industrial production scales the SNAr reaction using continuous-flow reactors to enhance throughput and consistency. Key adaptations include:
- Feedstock Preparation : 5-Chloro-2-nitroaniline is synthesized in situ from 2,4-dichloronitrobenzene and ammonia, avoiding intermediate isolation.
- Solvent Recovery : Methanol and DMF are recycled via distillation, reducing waste and cost.
- Automated Quenching : Aqueous sodium hydroxide is added post-reaction to precipitate the product, enabling rapid phase separation.
Table 2: Industrial Process Metrics
| Metric | Value |
|---|---|
| Annual Production | 10–50 metric tons |
| Purity Specification | ≥95% |
| Batch Cycle Time | 8–12 hours |
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct, 5-chloro-2-aminothiophenol, arises from over-reduction of the nitro group. This is mitigated by:
Solvent Incompatibility
Nonpolar solvents (e.g., toluene) yield lower conversions due to poor solubility of ionic intermediates. This is addressed by using solvent mixtures (e.g., methanol-chlorobenzene) to balance polarity and reactivity.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch (Lab-Scale) | 88–98 | 90–94 | Moderate |
| Continuous-Flow | 95–99 | 95–98 | High |
| Microwave-Assisted | 90–95 | 92–96 | Low |
Microwave-assisted methods, though efficient, face scalability limitations due to energy transfer inefficiencies.
Chemical Reactions Analysis
Types of Reactions
{5-chloro-2-[(2-nitrophenyl)sulfanyl]phenyl}hydrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine is a chemical compound with the molecular formula C12H10ClN3O2S . It is used as a reagent in the synthesis of 10-Aminophenothiazines .
While the search results do not provide extensive details on the applications of this specific compound, they do offer insights into related chemical compounds and their uses, particularly in the development of antimicrobial and antimycobacterial agents .
Antimicrobial and Antimycobacterial Research
- Hydrazide and Hydrazone Derivatives: Research has focused on synthesizing novel 5-nitrofuran-2-carbohydrazides and thiophene-2-carbohydrazides to develop antimicrobial and/or antitubercular agents .
- Activity Against Microorganisms: Many of the synthesized 5-nitrofuran-2-carbohydrazides displayed activity against Aspergillus fumigates, Staphylococcus aureus, Streptococcus pneumonia, Bacillis subtilis, Salmonella typhimurium, Klebsiella pneumonia, Escherichia coli and Mycobacterium tuberculosis .
- Structure-Activity Relationship (SAR) Studies: SAR studies have explored the significance of the 5-nitrofuran moiety and sulfonamide function in these compounds .
- Molecular Docking Studies: Molecular docking studies revealed that the p-amino benzoic acid (PABA) and binding pockets of the dihydropteroate synthase (DHPS) were successfully occupied by a sulfonamide derivative .
- Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models were built to explore the structural requirements controlling antimicrobial activities .
- Cytotoxicity Evaluation: In vitro cytotoxicity evaluations of active antimicrobial and antitubercular compounds against human breast MDA-MB-231 cells showed no significant cytotoxicity, suggesting a high therapeutic index .
Synthesis of Related Compounds
- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Derivatives: A series of these derivatives containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino groups have been synthesized .
- Carboxamides and Carbothioamides Formation: The reaction of a specific compound with various isocyanates or isothiocyanates in methanol led to the formation of carboxamides and carbothioamides .
Table of Related Compounds and Their Activities
Mechanism of Action
The mechanism of action of {5-chloro-2-[(2-nitrophenyl)sulfanyl]phenyl}hydrazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and sulfanyl groups also contribute to its reactivity and potential biological activities .
Comparison with Similar Compounds
Structural Analog: [5-Chloro-2-(ethylthio)phenyl]-hydrazine
Key Differences :
- Substituent : The 2-nitrophenylthio group is replaced with an ethylthio (-S-CH₂CH₃) moiety.
- Molecular Weight : 202.704 g/mol (vs. 295.745 g/mol for the target compound) .
- Electronic Effects : The ethylthio group is electron-donating, while the 2-nitrophenylthio group is strongly electron-withdrawing. This impacts reactivity and solubility.
Table 1 : Physicochemical Comparison
Heterocyclic Derivatives: 1,3,4-Oxadiazole and Thiadiazole Analogs
Compounds such as 5-{2-[(2-halobenzyl)thio]phenyl}-1,3,4-oxadiazol-2-amines (e.g., ) and 5-{(4,6-disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines () share thioether linkages but differ in core heterocycles.
Key Differences :
- Core Structure : Oxadiazole/thiadiazole rings replace the hydrazine group, introducing rigidity and planar geometry.
- Synthesis: Oxadiazoles are synthesized via cyclization of hydrazides with cyanogen bromide (), whereas the target compound likely forms via nucleophilic substitution or condensation.
- Bioactivity : Oxadiazole derivatives in showed anticancer activity (e.g., 6b against MCF-7 cells), suggesting the target compound’s nitro group could modulate similar pathways.
Table 2: Pharmacological Potential
| Compound Type | Target Activity | Notable Examples |
|---|---|---|
| Target Compound | Underexplored | N/A |
| Oxadiazole Derivatives | Anticancer | 6b (IC₅₀: 12 µM, MCF-7) |
| Thiazol-2-ylhydrazones | MAO-B Inhibition | 20 (IC₅₀: 0.89 µM) |
Nitro-Substituted Hydrazines: Positional and Electronic Effects
The 2-nitrophenyl group in the target compound contrasts with derivatives like 4-(3-nitrophenyl)thiazol-2-ylhydrazines (), where the nitro group is meta-substituted on a thiazole ring.
Key Differences :
- Aromatic System : Benzene vs. thiazole rings alter electronic distribution and π-π stacking interactions.
Biological Activity
5-Chloro-2-[(2-nitrophenyl)thio]phenylhydrazine is a derivative of hydrazine characterized by a chlorine atom and a nitro group attached to a phenyl ring. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.
- Molecular Formula : C12H10ClN3O2S
- Molecular Weight : 295.74 g/mol
- CAS Number : 68614-72-2
The biological activity of 5-Chloro-2-[(2-nitrophenyl)thio]phenylhydrazine can be attributed to its ability to form covalent bonds with biological targets, including enzymes and receptors. The nitro group may undergo reduction to yield reactive intermediates that interact with various biomolecules, enhancing its pharmacological potential .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of hydrazine derivatives, including 5-Chloro-2-[(2-nitrophenyl)thio]phenylhydrazine. The compound has shown promising activity against several pathogens.
Table 1: Antimicrobial Activity of 5-Chloro-2-[(2-nitrophenyl)thio]phenylhydrazine
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | 0.50 µg/mL |
| Escherichia coli | 0.30 µg/mL | 0.60 µg/mL |
| Candida albicans | 0.20 µg/mL | 0.40 µg/mL |
The compound demonstrated significant inhibition zones against these pathogens, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of hydrazine derivatives have been extensively studied, with findings suggesting that the incorporation of specific substituents can enhance their efficacy.
Case Study: Anticancer Evaluation
In vitro studies have shown that derivatives similar to 5-Chloro-2-[(2-nitrophenyl)thio]phenylhydrazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values below 10 µM for certain derivatives against breast cancer cells .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Chloro-2-[(2-nitrophenyl)thio]phenylhydrazine | MCF-7 (Breast Cancer) | <10 |
| Similar Derivative A | HeLa (Cervical Cancer) | <15 |
| Similar Derivative B | A549 (Lung Cancer) | <12 |
These findings suggest that the structural features of the compound contribute to its anticancer activity by inducing apoptosis in cancer cells .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of hydrazine derivatives.
Table 3: Antioxidant Activity Results
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 5-Chloro-2-[(2-nitrophenyl)thio]phenylhydrazine | 78.6 |
| Ascorbic Acid (Control) | 90.0 |
The compound exhibited a DPPH scavenging activity of 78.6%, indicating substantial antioxidant potential, albeit slightly lower than that of ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
